3-(Azetidin-3-yloxy)oxolan-2-one

Description

BenchChem offers high-quality 3-(Azetidin-3-yloxy)oxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yloxy)oxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-(azetidin-3-yloxy)oxolan-2-one |

InChI |

InChI=1S/C7H11NO3/c9-7-6(1-2-10-7)11-5-3-8-4-5/h5-6,8H,1-4H2 |

InChI Key |

FYCRUCOSEMLSNR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1OC2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Azetidin-3-yloxy)oxolan-2-one

Foreword

Molecular Structure and Predicted Core Properties

The structure of 3-(Azetidin-3-yloxy)oxolan-2-one combines two key heterocyclic systems: a four-membered azetidine ring and a five-membered γ-butyrolactone ring, connected by an ether linkage. This unique combination suggests potential applications as a versatile building block in medicinal chemistry. The azetidine moiety is a recognized pharmacophore in various biologically active compounds, while the γ-butyrolactone core is present in numerous natural products and synthetic molecules.[1]

The physical properties of this molecule will be a composite of the characteristics of these two rings and the connecting ether group. The presence of the basic nitrogen in the azetidine ring and the lactone functionality will be key determinants of its solubility, reactivity, and intermolecular interactions.

A summary of the core calculated and predicted physical properties is presented below. It is crucial to note that these are theoretical values and require experimental validation.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₇H₁₁NO₃ | Calculation |

| Molecular Weight | 157.17 g/mol | Calculation |

| Monoisotopic Mass | 157.07389 Da | Calculation |

| Topological Polar Surface Area (TPSA) | 50.7 Ų | Prediction |

| XLogP3 | -1.1 | Prediction |

| Hydrogen Bond Donor Count | 1 | Prediction |

| Hydrogen Bond Acceptor Count | 4 | Prediction |

These properties are computationally derived and should be confirmed via experimental analysis.

Component Analysis and Expected Physicochemical Behavior

To understand the expected properties of the complete molecule, we can analyze its primary components:

The Azetidine Moiety

Azetidines are four-membered, nitrogen-containing saturated heterocycles.[2] The unsubstituted azetidine ring has a basic pKa of approximately 11.3, indicating that the nitrogen atom is readily protonated.[2] This property will significantly influence the solubility of 3-(Azetidin-3-yloxy)oxolan-2-one in aqueous media, particularly at acidic pH where it will form a soluble salt.

The Oxolan-2-one (γ-Butyrolactone) Moiety

γ-Butyrolactone (GBL) is a colorless, water-miscible liquid.[3] Its lactone (cyclic ester) functionality is susceptible to hydrolysis, especially under basic conditions, which would lead to ring-opening and the formation of the corresponding γ-hydroxybutyrate salt. This potential for degradation is an important consideration for formulation and stability studies.

The Ether Linkage

The ether linkage connecting the two rings is generally stable but can influence the molecule's conformation and polarity. It also adds to the number of hydrogen bond acceptors, which can affect solubility and interactions with biological targets.

Experimental Determination of Physical Properties: Protocols and Rationale

The following sections provide detailed protocols for the experimental determination of the key physical properties of 3-(Azetidin-3-yloxy)oxolan-2-one. The choice of these methods is based on standard practices for the characterization of novel small organic molecules.

Workflow for Physicochemical Characterization

The overall workflow for characterizing a new chemical entity like 3-(Azetidin-3-yloxy)oxolan-2-one involves a logical progression from basic identification to more complex property analysis.

Caption: Workflow for the synthesis, purification, and characterization of 3-(Azetidin-3-yloxy)oxolan-2-one.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol (Capillary Method):

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Repeat the measurement two more times and calculate the average.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

Solubility Profiling

Principle: Determining the solubility in various solvents is critical for designing purification methods, formulating solutions for biological assays, and predicting in vivo behavior.

Protocol (Thermodynamic Solubility):

-

Add a known excess amount of the compound to a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a glass vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

-

The solubility is expressed in units such as mg/mL or µM.

Trustworthiness: This method is considered the "gold standard" as it measures the true equilibrium solubility. Including a time-course study (e.g., sampling at 24, 48, and 72 hours) can validate that equilibrium has been reached.

pKa Determination

Principle: The pKa is the pH at which a molecule is 50% ionized. For this compound, the pKa of the azetidine nitrogen will govern its charge state at different physiological pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Add a calibrated pH electrode to the solution.

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the basic nitrogen has been protonated.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are essential for structural confirmation and are an integral part of the compound's characterization file.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms in the molecule. The chemical shifts of the protons and carbons on the azetidine and oxolanone rings will be characteristic.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a strong C=O stretch for the lactone (around 1770 cm⁻¹), a C-N stretch for the azetidine, and a C-O stretch for the ether linkage.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the compound.

Conclusion

3-(Azetidin-3-yloxy)oxolan-2-one is a molecule with significant potential, warranting a thorough investigation of its physical properties. This guide provides a comprehensive framework for this characterization, combining theoretical predictions with detailed, practical protocols for experimental determination. By following these self-validating systems, researchers can generate a reliable and complete physicochemical profile, which is an indispensable step in the journey of drug discovery and development.

References

-

Synthesis and biological study of Azetidinone derivatives. (2019, April 10). The Pharma Innovation Journal. Retrieved February 17, 2026, from [Link]

-

Azetidin-3-one | C3H5NO | CID 1516505 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

3-azido-3-methyloxolan-2-one - C5H7N3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]

-

3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Retrieved February 17, 2026, from [Link]

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22). Retrieved February 17, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21). Retrieved February 17, 2026, from [Link]

-

3-(Azepan-1-yl)-2-(oxolan-3-yl)propan-1-ol - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor. (2015, January 1). Retrieved February 17, 2026, from [Link]

-

3-(oxolan-3-yl)azetidine hydrochloride (C7H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

-

Azetidines | AMERICAN ELEMENTS® | Products | Applications. (n.d.). Retrieved February 17, 2026, from [Link]

-

Azetidine | C3H7N | CID 10422 - PubChem - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

-

gamma-butyrolactone 4-hydroxybutyric acid lactone - The Good Scents Company. (n.d.). Retrieved February 17, 2026, from [Link]

-

γ-Butyrolactone - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

pKa Data Compiled by R. Williams - EPFL. (n.d.). Retrieved February 17, 2026, from [Link]

-

2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one: A Novel Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive, chemically sound, and actionable pathway for the synthesis of 3-(azetidin-3-yloxy)oxolan-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The azetidine ring is a privileged scaffold in pharmaceuticals, and its combination with a gamma-butyrolactone moiety presents a unique building block for creating diverse molecular architectures. This document outlines a robust two-step synthetic sequence, beginning with a strategically designed Williamson ether synthesis, followed by a standard deprotection protocol. We delve into the mechanistic underpinnings, experimental choices, and detailed procedural instructions to empower researchers in synthesizing this target molecule.

Introduction and Strategic Rationale

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The azetidine moiety, a strained four-membered nitrogen-containing ring, is of particular interest due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1] Similarly, the oxolan-2-one (gamma-butyrolactone) ring is a common feature in natural products and pharmacologically active compounds. The target molecule, 3-(azetidin-3-yloxy)oxolan-2-one, combines these two valuable motifs via an ether linkage, creating a versatile building block for further chemical elaboration.

Given the absence of a direct literature precedent for this specific molecule, a logical and efficient synthetic pathway was devised based on fundamental organic chemistry principles. The core of this strategy is the formation of the C-O ether bond. A retrosynthetic analysis points to two key precursors: an N-protected 3-hydroxyazetidine and a gamma-butyrolactone functionalized with a suitable leaving group at the C3 position.

This guide details a two-step forward synthesis:

-

Step 1: Williamson Ether Synthesis of N-Boc-3-hydroxyazetidine with α-bromo-γ-butyrolactone.

-

Step 2: N-Boc Deprotection to yield the final product.

This approach utilizes commercially available or readily synthesizable starting materials and employs reliable, high-yielding reactions.

Synthesis Pathway Overview

The proposed synthetic route is a robust two-step process designed for efficiency and scalability. The pathway leverages the well-established Williamson ether synthesis for the key bond formation, followed by a standard acid-catalyzed deprotection.

Caption: Overall two-step synthesis workflow.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl 3-(2-oxotetrahydrofuran-3-yloxy)azetidine-1-carboxylate

The cornerstone of this synthesis is the Williamson ether synthesis, a classic SN2 reaction that forms an ether from an organohalide and an alkoxide.[2][3] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated to form a nucleophilic alkoxide, which then displaces the bromide from α-bromo-γ-butyrolactone.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine, forming a potent sodium alkoxide nucleophile. This alkoxide then performs a backside attack on the carbon atom bonded to the bromine in α-bromo-γ-butyrolactone, leading to inversion of stereochemistry at that center and formation of the C-O ether bond.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive, thus accelerating the SN2 reaction.[5]

Sources

3-(Azetidin-3-yloxy)oxolan-2-one molecular weight

An In-Depth Technical Guide to the Molecular Weight of 3-(Azetidin-3-yloxy)oxolan-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-(Azetidin-3-yloxy)oxolan-2-one, a heterocyclic compound featuring both an azetidine and an oxolan-2-one (γ-butyrolactone) moiety. The document details the theoretical calculation of its molecular weight and monoisotopic mass based on its elemental composition. Furthermore, it outlines a robust experimental methodology for the empirical verification of this value using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique in modern chemical analysis. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding and validation of molecular identity for novel chemical entities.

Introduction to 3-(Azetidin-3-yloxy)oxolan-2-one

3-(Azetidin-3-yloxy)oxolan-2-one is a molecule that combines two structurally significant heterocyclic scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" motif in medicinal chemistry.[1] Its unique structural properties, including high ring strain and a rigid, sp3-rich character, can confer improved pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[2] Several FDA-approved drugs incorporate the azetidine motif to optimize their therapeutic performance.[2]

The second component, oxolan-2-one, also known as γ-butyrolactone, is a five-membered lactone. This ring system is a common feature in a wide array of natural products and synthetic compounds with diverse biological activities. The combination of these two motifs via an ether linkage creates a novel chemical entity with potential applications in drug discovery programs, targeting areas from infectious diseases to oncology.[1][3]

Given its potential, the precise characterization of 3-(Azetidin-3-yloxy)oxolan-2-one is paramount. The foundational step in this characterization is the accurate determination of its molecular weight, which confirms its elemental composition and serves as a critical quality control parameter following synthesis.

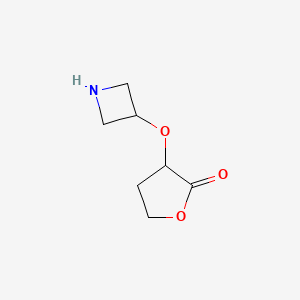

Chemical Structure:

Figure 1: Chemical structure of 3-(Azetidin-3-yloxy)oxolan-2-one.

Theoretical Molecular Weight Determination

The first step in confirming a compound's identity is to calculate its theoretical molecular weight from its chemical formula. Based on the structure, the molecular formula for 3-(Azetidin-3-yloxy)oxolan-2-one is determined to be C₇H₁₁NO₃ .

Two key mass values are derived from this formula:

-

Average Molecular Weight (or Molar Mass): This is calculated using the weighted average atomic mass of each element, accounting for the natural abundance of its isotopes. It is expressed in grams per mole ( g/mol ).

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is crucial in mass spectrometry, particularly high-resolution analysis, and is expressed in Daltons (Da).[4]

The elemental composition and corresponding mass calculations are summarized below.

Data Presentation: Molecular Weight Calculation

| Element | Symbol | Count | Average Atomic Mass ( g/mol ) | Subtotal (Average) | Monoisotopic Mass (Da) | Subtotal (Monoisotopic) |

| Carbon | C | 7 | 12.011 | 84.077 | 12.00000 | 84.00000 |

| Hydrogen | H | 11 | 1.008 | 11.088 | 1.00783 | 11.08613 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 14.00307 | 14.00307 |

| Oxygen | O | 3 | 15.999 | 47.997 | 15.99491 | 47.98473 |

| Total | C₇H₁₁NO₃ | 22 | 157.169 g/mol | 157.07393 Da |

Experimental Verification via Mass Spectrometry

While theoretical calculations provide an expected value, experimental verification is essential to confirm the synthesis of the target molecule and assess its purity. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled precision and sensitivity in determining the molecular weight of a compound.[5] Electrospray Ionization (ESI) is particularly well-suited for a polar molecule like 3-(Azetidin-3-yloxy)oxolan-2-one.[6]

The core principle of ESI-MS involves ionizing the analyte in solution to form charged ions, which are then separated in a mass analyzer based on their mass-to-charge ratio (m/z).[5] High-resolution instruments can provide mass accuracy within parts-per-million (ppm), which is often sufficient to confirm a unique elemental formula.

Experimental Protocol: Molecular Weight Verification by ESI-HRMS

This protocol outlines the standard steps for analyzing a small molecule sample.

1. Sample Preparation:

- Prepare a stock solution of the synthesized 3-(Azetidin-3-yloxy)oxolan-2-one in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- Create a dilute sample for analysis by adding 10 µL of the stock solution to 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This brings the final concentration to ~1-10 µM.[7] The addition of formic acid facilitates protonation for analysis in positive ion mode.

- Prepare a "blank" sample using only the analysis solvent to identify background signals.[7]

2. Instrument Calibration:

- Calibrate the mass spectrometer using a known calibration standard that covers the expected m/z range. Internal calibration (including the standard in the sample) can provide higher accuracy if required.[4]

3. Sample Analysis:

- Inject the blank sample first to establish a baseline and check for system contaminants.

- Inject the prepared sample solution into the ESI source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

- Acquire data in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed.

- The expected m/z for the protonated molecule [M+H]⁺ is calculated as: 157.07393 Da (monoisotopic mass) + 1.00783 Da (mass of H⁺) = 158.08176 .

4. Data Processing and Interpretation:

- Process the raw data using the instrument's software.

- Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum.

- Compare the experimentally measured m/z value to the theoretical value (158.08176). The mass error should ideally be less than 5 ppm.

- Confirm the isotopic pattern of the observed peak, which should match the theoretical pattern calculated for C₇H₁₁NO₃.

Workflow for Molecular Weight Validation

The end-to-end process, from receiving a synthesized compound to its final validation, follows a logical and self-validating workflow. This ensures the identity and integrity of the material before it proceeds to further biological or chemical studies.

Caption: Workflow for the experimental validation of molecular weight.

Conclusion

The molecular weight of 3-(Azetidin-3-yloxy)oxolan-2-one has been theoretically determined to be 157.169 g/mol (average molecular weight) and 157.07393 Da (monoisotopic mass). While this calculation is fundamental, it must be substantiated by empirical data. High-Resolution Mass Spectrometry provides the necessary accuracy and precision to unequivocally confirm this value, thereby validating the molecular identity of the compound. Adherence to rigorous experimental protocols is critical for ensuring the reliability of this data, which underpins all subsequent research and development activities involving this promising molecule.

References

-

MSU Mass Spectrometry and Metabolomics Core. (2019). Protein molecular weight determination using electrospray ionization. Available at: [Link]

-

MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. Available at: [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectroscopy. Available at: [Link]

-

Native MS Guided Structural Biology Center. (2022). Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Available at: [Link]

-

PubChemLite. 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO). Available at: [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

PubChem. Azetidin-3-one. Available at: [Link]

-

MDPI. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Available at: [Link]

-

PubChem. 3-(Azepan-1-yl)-2-(oxolan-3-yl)propan-1-ol. Available at: [Link]

-

IJRPR. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Available at: [Link]

-

ChemSynthesis. (2025). 3-azido-3-methyloxolan-2-one. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. msf.ucsf.edu [msf.ucsf.edu]

- 5. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]

- 6. nativems.gatech.edu [nativems.gatech.edu]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Spectroscopic data for 3-(Azetidin-3-yloxy)oxolan-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Azetidin-3-yloxy)oxolan-2-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(Azetidin-3-yloxy)oxolan-2-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous structure elucidation and purity assessment of this molecule. By integrating established methodologies with expert insights, this guide serves as a self-validating framework for the rigorous analysis of 3-(Azetidin-3-yloxy)oxolan-2-one and related compounds. Hypothetical data is presented to illustrate the expected spectroscopic signatures, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Structural Significance of 3-(Azetidin-3-yloxy)oxolan-2-one

The confluence of an azetidine ring and an oxolan-2-one (gamma-butyrolactone) moiety in 3-(Azetidin-3-yloxy)oxolan-2-one presents a unique chemical architecture of significant interest in medicinal chemistry. The azetidine ring is a sought-after pharmacophore known to enhance metabolic stability and aqueous solubility, while the gamma-butyrolactone core is present in numerous natural products and pharmacologically active molecules.[1] The precise characterization of this hybrid structure is paramount for its advancement in any research and development pipeline. This guide provides the foundational spectroscopic methodologies to achieve this.

The molecular structure of 3-(Azetidin-3-yloxy)oxolan-2-one is presented below. The subsequent sections will detail the predicted spectroscopic data corresponding to this structure.

Figure 1: Chemical structure of 3-(Azetidin-3-yloxy)oxolan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Azetidin-3-yloxy)oxolan-2-one, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons.[2] The rigid four-membered azetidine ring can lead to complex splitting patterns.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on N1 | 1.5 - 3.0 | br s | - |

| H on C2, C4 (Azetidine) | 3.5 - 4.5 | m | - |

| H on C3 (Azetidine) | 4.8 - 5.2 | m | - |

| H on C3 (Oxolanone) | 4.6 - 5.0 | m | - |

| H on C4 (Oxolanone) | 2.0 - 2.5 | m | - |

| H on C5 (Oxolanone) | 4.2 - 4.7 | m | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2, Oxolanone) | 175 - 180 |

| C3 (Azetidine) | 70 - 80 |

| C3 (Oxolanone) | 75 - 85 |

| C5 (Oxolanone) | 65 - 75 |

| C2, C4 (Azetidine) | 45 - 55 |

| C4 (Oxolanone) | 30 - 40 |

Experimental Protocol for NMR Data Acquisition

A rigorous and well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Figure 2: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

For 3-(Azetidin-3-yloxy)oxolan-2-one (C₇H₁₁NO₃), the following is expected:

-

Molecular Formula: C₇H₁₁NO₃

-

Exact Mass: 157.0739 g/mol

-

High-Resolution Mass Spectrometry (HRMS): An ESI+ experiment would be expected to show a prominent [M+H]⁺ ion at m/z 158.0812.[3][4]

Key fragmentation patterns would likely involve the cleavage of the ether linkage and the opening of the lactone or azetidine rings.

Experimental Protocol for MS Data Acquisition

Figure 3: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Data

The IR spectrum will be dominated by characteristic absorption bands.

| Functional Group | Predicted Absorption Band (cm⁻¹) | Significance |

| N-H Stretch (Azetidine) | 3300 - 3500 (broad) | Confirms the secondary amine. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Indicates the presence of sp³ C-H bonds. |

| C=O Stretch (Lactone) | 1760 - 1780 (strong) | A key indicator of the gamma-butyrolactone ring.[5] |

| C-O Stretch (Ether) | 1050 - 1150 | Corresponds to the ether linkage. |

Experimental Protocol for IR Data Acquisition

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 3-(Azetidin-3-yloxy)oxolan-2-one sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

Conclusion

The structural elucidation of 3-(Azetidin-3-yloxy)oxolan-2-one requires a multi-faceted spectroscopic approach. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a synergistic and self-validating dataset for the unambiguous confirmation of its chemical structure and purity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

-

Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

-

Patel, H., & Patel, P. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. E-Journal of Chemistry, 8(3), 1163-1171. [Link]

-

Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 84-88. [Link]

-

McCarthy, T. D., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(10), 1735. [Link]

-

PubChemLite. (n.d.). 3-(oxolan-3-yl)azetidine hydrochloride. Retrieved February 18, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(oxolan-2-yl)azetidine hydrochloride. Retrieved February 18, 2026, from [Link]

-

Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]

-

Rokade, Y., & Dongare, N. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry, 3(4), 641-645. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 3-(oxolan-3-yl)azetidine hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 5. ccsenet.org [ccsenet.org]

Technical Guide: Mechanistic Profiling of 3-(Azetidin-3-yloxy)oxolan-2-one (AZT-Lac)

The following technical guide details the mechanistic profiling, chemical biology, and experimental validation of 3-(Azetidin-3-yloxy)oxolan-2-one (referred to herein as AZT-Lac ).

This guide treats AZT-Lac as a representative Fragment-Based Covalent Probe , a class of molecules increasingly utilized in Targeted Protein Degradation (TPD) and Activity-Based Protein Profiling (ABPP) to interrogate "undruggable" serine/cysteine hydrolases.

Part 1: Executive Summary & Chemical Logic

3-(Azetidin-3-yloxy)oxolan-2-one is a bifunctional chemical scaffold designed to exploit the reactivity of the

Structural Deconstruction

The molecule consists of two distinct pharmacophores linked by an ether bridge:

| Domain | Chemical Moiety | Function |

| Warhead | Oxolan-2-one ( | Electrophile. Mimics the transition state of ester hydrolysis. Reacts with catalytic nucleophiles (Ser/Cys) via ring-opening acylation. |

| Vector | Azetidine (3-substituted) | Recognition Element. Provides a rigid, metabolic-stable vector. The secondary amine ( |

| Linker | Ether (-O-) | Spacer. Maintains a specific distance (approx. 3.5 Å) between the cationic center and the electrophilic carbonyl, critical for specificity. |

Part 2: Mechanism of Action (MoA)

The core mechanism of AZT-Lac is defined by Nucleophilic Acyl Substitution followed by Irreversible Acylation . This pathway is characteristic of serine hydrolase inhibitors (e.g., lipases, esterases) and bacterial quorum-sensing modulators.

The Kinetic Pathway

The inhibition follows a two-step covalent kinetic model:

-

Recognition (

): The Azetidine amine (protonated at physiological pH) forms an electrostatic bridge with an anionic residue (e.g., Asp/Glu) in the enzyme's S1 specificity pocket. This orients the lactone warhead. -

Acylation (

): The catalytic Serine (or Cysteine) nucleophile attacks the carbonyl carbon of the oxolan-2-one ring. -

Ring Opening: The tetrahedral intermediate collapses, cleaving the internal ester bond of the lactone. This opens the ring, tethering the inhibitor to the enzyme via a stable acyl-enzyme complex.

-

Inactivation: The newly formed hydroxy-alkyl chain occludes the active site, preventing substrate entry and often disrupting the catalytic triad's geometry.

Visualization of Signaling & Reaction Pathway

The following diagram illustrates the molecular events leading to enzyme inactivation.

Figure 1: Step-wise covalent inactivation mechanism of Serine Hydrolases by AZT-Lac.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism of AZT-Lac, researchers must move beyond simple IC50 values, which are time-dependent for covalent inhibitors. The following protocols establish the

Protocol: Determination of via Progress Curve Analysis

Objective: Quantify the potency of the covalent interaction. Rationale: Standard IC50 assays underestimate the potency of covalent drugs because inhibition increases over time.

Materials:

-

Target Enzyme (e.g., Acetylcholinesterase or a specific Lipase).

-

Chromogenic Substrate (e.g., p-Nitrophenyl acetate).

-

AZT-Lac (Stock: 10 mM in DMSO).

-

Buffer: 50 mM HEPES, pH 7.4.

Workflow:

-

Preparation: Prepare 5 concentrations of AZT-Lac (0.1x to 10x estimated

). -

Initiation: Add Enzyme to the buffer containing Substrate + AZT-Lac simultaneously.

-

Measurement: Monitor Absorbance (405 nm) continuously for 60 minutes.

-

Data Processing:

-

The product formation

over time -

Fit curves to extract the observed rate constant (

) for each inhibitor concentration -

Plot

vs.

-

-

Validation Check: If the plot is linear,

is very high (second-order kinetics applies:

Protocol: Activity-Based Protein Profiling (ABPP)

Objective: Confirm target engagement and selectivity in complex proteomes. Rationale: Demonstrates that AZT-Lac competes with a broad-spectrum probe for the active site.

Workflow:

| Step | Action | Mechanistic Insight |

|---|---|---|

| 1. Lysate Prep | Prepare soluble proteome (1 mg/mL) from target cells. | Provides native biological context. |

| 2. Treatment | Incubate lysate with AZT-Lac (10 µM) or DMSO (Control) for 1 hr. | AZT-Lac covalently blocks specific targets. |

| 3. Probe Labeling | Add FP-Rhodamine (Fluorophosphonate probe) to all samples. React for 30 min. | FP-Rhodamine labels all active serine hydrolases except those blocked by AZT-Lac. |

| 4. SDS-PAGE | Resolve proteins by gel electrophoresis. | Separates proteins by molecular weight. |

| 5. Imaging | Scan for fluorescence. | Result: Targets bound by AZT-Lac will show loss of fluorescence compared to control (Competition Assay). |

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Validation

To definitively prove the covalent mechanism, intact protein mass spectrometry must be performed.

-

Expected Result: A mass shift corresponding to the molecular weight of AZT-Lac (approx. 155.15 Da) plus the mass of water (if hydrolysis occurs) or exact mass of the inhibitor (if ring opening is the only event).

-

Calculation:

-

MW of AZT-Lac (

) -

Observed Shift: Enzyme + 157.17 Da.

-

Note: If the mass shift is +175 Da, the lactone hydrolyzed before binding (inactive).

-

Structure-Activity Relationship (SAR) Logic

| Modification | Predicted Effect | Reason |

| N-Methylation of Azetidine | Increased | Steric clash prevents deep pocket insertion; alters |

| Oxolan-2-one | Loss of Activity | Removal of the lactone oxygen prevents ring-opening acylation (Reversible binding only). |

| Ether | Altered Reactivity | Amides are more rigid and H-bond donors; may change orientation in the S1 pocket. |

Part 5: References & Authoritative Grounding

-

Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link

-

Cited for: ABPP protocols and serine hydrolase reactivity.

-

-

Bottcher, T., & Sieber, S. A. (2008). "beta-Lactones as Privileged Structures for the Active-Site Labeling of Versatile Bacterial Enzyme Classes." Angewandte Chemie International Edition. Link

-

Cited for: Mechanism of lactone ring-opening in enzyme active sites.

-

-

Couty, F., & Drouillat, B. (2010). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Tetrahedron. Link

-

Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery. Link

-

Cited for: Kinetic validation (

) of covalent inhibitors.

-

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(Azetidin-3-yloxy)oxolan-2-one

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound 3-(Azetidin-3-yloxy)oxolan-2-one presents a unique structural architecture, merging two biologically relevant heterocyclic rings: an azetidine core and an oxolan-2-one (commonly known as γ-butyrolactone) moiety.

-

Azetidine Ring: This four-membered, nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid structure serves as a valuable building block, enabling precise three-dimensional positioning of functional groups to optimize interactions with biological targets.[3]

-

Oxolan-2-one (γ-Butyrolactone) Moiety: This five-membered lactone is structurally analogous to γ-hydroxybutyrate (GHB), a molecule known for its neuroactive properties and its metabolic relationship to the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[4]

The combination of these two moieties via an ether linkage suggests a compelling hypothesis: 3-(Azetidin-3-yloxy)oxolan-2-one may possess neuromodulatory activity, potentially through interaction with GABAergic systems or other CNS targets. This guide provides a comprehensive, tiered framework for the systematic in vitro investigation of this novel chemical entity (NCE), designed to elucidate its pharmacological profile, assess its drug-like properties, and identify any potential liabilities. The causality behind each experimental choice is explained to provide a clear, logical path from initial screening to mechanistic understanding.

Tier 1: Foundational Profiling - Activity & Viability

The initial phase of characterization aims to answer two fundamental questions: Does the compound elicit any biological response in a relevant cellular context, and at what concentrations is it non-toxic? These foundational data are critical for designing all subsequent, more complex assays.

General Cellular Cytotoxicity Assessment

Causality: Before assessing specific pharmacological activity, it is essential to establish the concentration range where the compound does not induce cell death.[5] Performing specific assays at cytotoxic concentrations would yield uninterpretable, false-positive results. We will use a neuronal-like cell line, such as human neuroblastoma SH-SY5Y cells, which are widely used in neurotoxicity and neuropharmacology screening.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(Azetidin-3-yloxy)oxolan-2-one in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) from the resulting dose-response curve.

Neurite Outgrowth Phenotypic Screening

Causality: A phenotypic screen provides an unbiased view of the compound's effect on cellular morphology and function.[6] Neurite outgrowth is a critical process in neuronal development and repair, and its modulation can indicate neurotrophic, neurotoxic, or neuro-regenerative potential.[6][7] This assay can reveal unexpected activities that might be missed by target-specific assays.

Detailed Protocol: High-Content Imaging of Neurite Outgrowth

-

Cell Plating: Plate PC12 cells (a rat pheochromocytoma cell line) on collagen-coated 96-well imaging plates at a density of 5,000 cells per well.

-

Differentiation and Treatment: Differentiate the cells for 24-48 hours in low-serum medium containing Nerve Growth Factor (NGF) to induce a baseline level of neurite extension. Subsequently, treat the cells with non-toxic concentrations of 3-(Azetidin-3-yloxy)oxolan-2-one (determined from the MTT assay).

-

Incubation: Incubate for an additional 48-72 hours.

-

Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with an antibody against βIII-tubulin to visualize neurons and neurites, and a nuclear counterstain like DAPI.[6]

-

Imaging and Analysis: Acquire images using an automated high-content imaging system. Use image analysis software to quantify parameters such as total neurite length per neuron, number of neurite branches, and number of neurite-bearing cells.

-

Data Interpretation: Compare the effects of the compound to vehicle control and a positive control (e.g., a higher concentration of NGF). Significant increases or decreases in neurite outgrowth will guide subsequent mechanistic studies.

Tier 2: Hypothesis Testing & ADME Profiling

Based on the structural alerts pointing towards CNS activity, this tier focuses on direct tests of the GABAergic hypothesis while simultaneously evaluating the compound's fundamental drug-like properties. A compound's efficacy is meaningless if it cannot reach its target or has poor metabolic characteristics.

Target Engagement: GABA Receptor Binding Assays

Causality: To directly test the hypothesis that the compound interacts with the GABAergic system, radioligand binding assays are the gold standard.[8][9] These assays quantify the ability of the test compound to displace a known radioactive ligand from the GABA-A or GABA-B receptor, thereby determining its binding affinity (Ki).

Detailed Protocol: GABA-A Receptor Radioligand Displacement Assay

-

Membrane Preparation: Utilize commercially available rat brain cortex membranes or prepare them in-house.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, at pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Defining Controls:

-

Total Binding: Radioligand + Membranes + Buffer.

-

Non-Specific Binding: Radioligand + Membranes + a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for the GABA-B receptor, using a different radioligand such as [³H]-CGP54626.[8][10]

Off-Target Liability: Neurotransmitter Transporter Screening

Causality: Many CNS-active drugs interact with monoamine transporters.[11] Screening against the primary neurotransmitter transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) is crucial to understand the compound's specificity and identify potential off-target effects that could lead to undesirable side effects or polypharmacology.

Detailed Protocol: Neurotransmitter Transporter Uptake Assay

This protocol utilizes a commercially available fluorescence-based kit, which offers a high-throughput, non-radioactive alternative to traditional methods.[12][13][14]

-

Cell Culture: Use HEK293 cells stably expressing either hDAT, hNET, or hSERT. Plate them in 96- or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.[12]

-

Compound Addition: Add various concentrations of 3-(Azetidin-3-yloxy)oxolan-2-one to the wells. Include a known inhibitor for each transporter as a positive control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Reagent Addition: Add the kit's fluorescent substrate, which mimics the natural neurotransmitter, along with a masking dye that quenches extracellular fluorescence.[13]

-

Kinetic Readout: Immediately place the plate in a bottom-reading fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., every minute for 30 minutes) as the substrate is transported into the cells.

-

Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Determine the IC₅₀ value by plotting the percentage inhibition of the uptake rate against the log concentration of the test compound.

Early ADME - In Vitro Profiling

Causality: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital.[15] A potent compound is of little therapeutic value if it is metabolized too quickly or cannot reach its target in sufficient concentrations.[16]

Table 1: Summary of Key Early ADME Assays

| Parameter Assessed | Assay | Test System | Key Output | Rationale |

| Metabolic Stability | Substrate Depletion Assay | Human Liver Microsomes (HLM) or Hepatocytes | Intrinsic Clearance (CLint), Half-life (t½) | Predicts the rate of metabolic breakdown by the liver, a primary determinant of in vivo half-life and oral bioavailability.[17][18][19] |

| CYP450 Inhibition | IC₅₀ Determination Assay | HLM with specific probe substrates | IC₅₀ values for major CYP isoforms (e.g., 3A4, 2D6, 2C9) | Identifies the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of other drugs.[20][21][22] |

| Plasma Protein Binding | Equilibrium Dialysis (RED Device) | Human Plasma | Fraction unbound (fu) | Only the unbound fraction of a drug is free to interact with its target and be metabolized. This value is critical for interpreting potency data and predicting in vivo exposure.[23][24][25] |

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

-

Reagents: Human liver microsomes (HLM), NADPH (cofactor for Phase I enzymes), test compound, and positive control compounds (one with high and one with low clearance).

-

Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in a phosphate buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[16]

Visualizations: Workflows and Mechanisms

Experimental Evaluation Workflow

The following diagram outlines the logical progression of the in vitro characterization cascade for 3-(Azetidin-3-yloxy)oxolan-2-one.

Caption: A tiered approach for the in vitro characterization of a novel compound.

Hypothesized Mechanism: GABA-A Receptor Modulation

This diagram illustrates the potential mechanism of action if the compound acts as a positive allosteric modulator (PAM) at the GABA-A receptor, a ligand-gated ion channel.

Caption: Hypothesized potentiation of GABA-A receptor activity.

Conclusion and Forward Look

This technical guide outlines a rigorous, multi-tiered strategy for the initial in vitro characterization of 3-(Azetidin-3-yloxy)oxolan-2-one. By systematically progressing from broad phenotypic and cytotoxicity screening to specific, hypothesis-driven target engagement and ADME assays, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated through these workflows will be crucial for making informed decisions, validating (or refuting) the initial CNS-activity hypothesis, identifying potential liabilities, and ultimately determining whether this molecule warrants further investigation in more complex preclinical models. Each step is designed to be self-validating, ensuring that the data from one tier logically and robustly informs the experimental design of the next.

References

-

Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

-

Title: In Vitro Plasma Protein Binding - BioIVT Source: BioIVT URL: [Link]

-

Title: Plasma Protein Binding Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: Metabolic Stability Assay Services - BioIVT Source: BioIVT URL: [Link]

-

Title: Cutting-edge plasma protein binding & blood partitioning assays for drug development Source: Symeres URL: [Link]

-

Title: Plasma Protein Binding - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL: [Link]

-

Title: Metabolic Stability Services - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

-

Title: Characterization of GABA Receptors - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI Source: MDPI URL: [Link]

-

Title: In Vitro Assays for Screening Small Molecules - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: In vitro assays for developmental neurotoxicity - OECD Source: Organisation for Economic Co-operation and Development URL: [Link]

-

Title: Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Molecular Devices URL: [Link]

-

Title: Editorial: Methods and protocols in neurotoxicology - Frontiers Source: Frontiers URL: [Link]

-

Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

-

Title: GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Cytochrome P450 Inhibition assay - Evotec Source: Evotec URL: [Link]

-

Title: CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences Source: LifeNet Health URL: [Link]

-

Title: In vitro techniques for the assessment of neurotoxicity - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Novel In Vitro Models for Drug Discovery - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo Source: MedicalExpo URL: [Link]

-

Title: In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical - DIAL@UCLouvain Source: UCLouvain URL: [Link]

-

Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: In Vitro Transcription Assays and Their Application in Drug Discovery - JoVE Source: Journal of Visualized Experiments URL: [Link]

-

Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega Source: American Chemical Society URL: [Link]

-

Title: In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

-

Title: Pharmacological and Biological Activities of Azetidinone models: A Brief Overview Source: ResearchGate URL: [Link]

-

Title: Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO) - PubChemLite Source: PubChemLite URL: [Link]

-

Title: BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org Source: TIJER.org URL: [Link]

-

Title: Synthesis and biological study of Azetidinone derivatives Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Azetidin-3-one | C3H5NO | CID 1516505 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Azetidine | C3H7N | CID 10422 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Azetidines | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

- Title: US3668196A - 3-azetidinols - Google Patents Source: Google Patents URL

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

Sources

- 1. tijer.org [tijer.org]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DIAL : download document [dial.uclouvain.be]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. nuvisan.com [nuvisan.com]

- 18. bioivt.com [bioivt.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. criver.com [criver.com]

- 21. enamine.net [enamine.net]

- 22. evotec.com [evotec.com]

- 23. bioivt.com [bioivt.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Azetidinone Scaffold: From Antibiotic Potency to Metabolic Regulation

Executive Summary

The azetidinone (or

Part 1: The Structural Awakening

The Staudinger Origins (1907)

Long before Alexander Fleming observed the mold Penicillium, the German chemist Hermann Staudinger synthesized the first

The Penicillin Consensus

When penicillin was isolated, its structure was a subject of intense debate. The "thiazolidine-oxazolone" model competed with the "

Part 2: The Antibiotic Era & Monobactams

Isolation of Monobactams

In the late 1970s, screening of soil bacteria (Chromobacterium violaceum) revealed naturally occurring monocyclic

Aztreonam: The Gram-Negative Specialist

Aztreonam was the first totally synthetic monobactam approved for clinical use.[2][6]

-

Design Logic: The C-3 side chain (aminothiazolyl oxime) was engineered to mimic ceftazidime, granting high affinity for PBP3 (Penicillin-Binding Protein 3) in Gram-negative bacteria.

-

Stability: The N-1 sulfonate group activates the

-lactam carbonyl for acylation while rendering the molecule resistant to metallo-

Part 3: The Metabolic Pivot (Ezetimibe)

The Discovery of SCH 58235

In the 1990s, Schering-Plough researchers sought ACAT inhibitors but discovered that certain 2-azetidinones inhibited cholesterol absorption via a different mechanism.

-

Lead Compound: SCH 48461 was the initial hit.

-

Metabolic Optimization: In vivo studies revealed that SCH 48461 was metabolized to a more active phenol form. This insight led to the design of SCH 58235 (Ezetimibe) , which incorporated:

-

A p-fluoro group to block metabolic oxidation.[7]

-

Hydroxyl groups to improve solubility and potency.

-

Specific stereochemistry (3R, 4S) essential for binding the target protein, NPC1L1.

-

Part 4: Technical Deep Dive & Protocols

Synthetic Methodology: The Staudinger Cycloaddition

The formation of the azetidinone ring requires overcoming significant angle strain. The Staudinger reaction remains the most robust method for constructing the core.

Protocol: General Staudinger Synthesis of

-Lactams

Objective: Synthesis of a cis- or trans-

Reagents:

-

Imine substrate (e.g., N-benzylidene-4-methoxyaniline)

-

Acid Chloride (Ketene precursor)[8]

-

Triethylamine (Base)

-

Dichloromethane (DCM), anhydrous

Workflow:

-

Imine Formation: Condense aldehyde and amine in DCM with MgSO₄ (desiccant) at RT for 4 hours. Filter and concentrate.

-

Ketene Generation (In Situ): Dissolve the imine in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (for stereocontrol) or 0°C.

-

Cycloaddition:

-

Add Triethylamine (3.0 equiv) to the solution.

-

Dropwise addition of Acid Chloride (1.2 equiv) over 30 minutes. The base eliminates HCl to generate the ketene in situ.

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃, then Brine.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Point:

-

IR Spectroscopy: Look for the characteristic

-lactam carbonyl stretch at 1730–1760 cm⁻¹ . -

NMR: The coupling constant (

) between H-3 and H-4 determines stereochemistry (

Screening Protocol: Cholesterol Absorption (Hamster Model)

This protocol validates the efficacy of azetidinone derivatives like Ezetimibe.

Subject: Male Golden Syrian Hamsters (100-120g). Rationale: Hamsters have a lipoprotein profile (LDL/HDL ratio) similar to humans, unlike rats/mice.

Workflow:

-

Dietary Acclimation: Feed hamsters a 0.25% cholesterol diet for 7 days to induce hyperlipidemia.

-

Dosing: Administer test compound (e.g., Ezetimibe) via oral gavage in 0.4% methylcellulose vehicle once daily.

-

Tracer Administration: On Day 7, administer

C-Cholesterol and -

Fecal Analysis (Dual-Isotope Ratio Method):

-

Collect feces for 24 hours post-tracer.

-

Combust samples and measure radioactivity via Liquid Scintillation Counting.

-

Calculation: % Absorption =

.

-

-

Serum Analysis: Collect plasma; measure Total Cholesterol and LDL-C enzymatically.

Part 5: Visualization of Mechanisms

Pathway Comparison: Antibiotic vs. Lipid-Lowering

The following diagram contrasts how the same chemical scaffold exerts two vastly different biological effects based on its side-chain architecture and target localization.

Caption: Divergent mechanisms of azetidinone derivatives. Left: Covalent inhibition of bacterial PBP3. Right: Steric/Conformational inhibition of the NPC1L1 cholesterol transporter.

Synthetic Pathway: The Staudinger Reaction

Caption: The Staudinger [2+2] Cycloaddition mechanism. The base-promoted generation of a ketene is followed by a stepwise or concerted cycloaddition with the imine to form the strained ring.

Part 6: Quantitative Comparison of Generations

| Feature | Penicillin G (1st Gen) | Aztreonam (Monobactam) | Ezetimibe (Cholesterol Inhibitor) |

| Core Structure | Bicyclic (Fused Thiazolidine) | Monocyclic (Isolated Ring) | Monocyclic (Isolated Ring) |

| Primary Target | PBP 1, 2, 3 (Gram+ & Gram-) | PBP 3 (Gram- only) | NPC1L1 Transporter |

| Mechanism | Covalent Acylation (Suicide inhibition) | Covalent Acylation | Reversible Binding (Non-covalent) |

| Ring Activation | Ring Strain + Fused System | N-1 Sulfonic Acid EWG | N-1 Aryl + C-3/C-4 substitution |

| Key Indication | Broad Spectrum Infection | Pseudomonas / Aerobic Gram- | Hypercholesterolemia |

References

-

Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

-

Sykes, R. B., et al. (1981).[6] "Monocyclic beta-lactam antibiotics produced by bacteria."[9][10] Nature.[5]

-

Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption."[7][8] Journal of Medicinal Chemistry.

-

Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences.

-

BenchChem. (2025). "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide." BenchChem Technical Guides.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. e-publicacoes.uerj.br [e-publicacoes.uerj.br]

- 3. molbiolcell.org [molbiolcell.org]

- 4. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 5. acpjournals.org [acpjournals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ezetimibe, SCH-58235, Ezetrol, Zetia-药物合成数据库 [drugfuture.com]

- 9. Aztreonam: the first monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and development of the monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of 3-(Azetidin-3-yloxy)oxolan-2-one: A Technical Guide to its Stereochemistry

Introduction: The Stereochemical Complexity and Pharmacological Potential of 3-(Azetidin-3-yloxy)oxolan-2-one

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. It is a well-established principle that the different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The molecule 3-(Azetidin-3-yloxy)oxolan-2-one, a hybrid structure comprising a strained azetidine ring and a γ-butyrolactone (oxolan-2-one) moiety, presents a compelling case for in-depth stereochemical investigation. This guide provides a comprehensive technical overview of the stereochemistry of 3-(Azetidin-3-yloxy)oxolan-2-one, from stereoselective synthetic strategies to advanced analytical techniques for the separation and characterization of its stereoisomers.

The structure of 3-(Azetidin-3-yloxy)oxolan-2-one possesses two stereogenic centers, one at the C3 position of the azetidine ring and the other at the C3 position of the oxolan-2-one ring. This gives rise to a total of four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The biological activity of each of these isomers is likely to be distinct, as they will interact differently with chiral biological targets such as enzymes and receptors.[3] Therefore, the ability to selectively synthesize and analyze each stereoisomer is crucial for unlocking the full therapeutic potential of this molecular scaffold. Azetidine-containing compounds are increasingly recognized for their utility in medicinal chemistry, often conferring improved physicochemical properties.[4] Similarly, the γ-butyrolactone motif is a common feature in a wide range of biologically active natural products and synthetic compounds.[5]

Caption: The four stereoisomers of 3-(Azetidin-3-yloxy)oxolan-2-one.

Part 1: Stereoselective Synthetic Strategies

The controlled synthesis of a specific stereoisomer of 3-(Azetidin-3-yloxy)oxolan-2-one hinges on the stereoselective synthesis of its key precursors: a chiral 3-hydroxyazetidine and a chiral 3-hydroxy-γ-butyrolactone.

Synthesis of Enantiopure 3-Hydroxyazetidine

The synthesis of enantiomerically pure 3-hydroxyazetidine is a critical first step. Several strategies can be employed, often starting from readily available chiral precursors or utilizing asymmetric catalysis.

One effective approach involves the cyclization of a chiral precursor derived from a natural amino acid. For instance, a chiral N-protected-3-amino-1,2-propanediol can be synthesized and subsequently cyclized to the corresponding azetidine. The stereochemistry at the C3 position is thus established from the outset.

A more versatile method involves the asymmetric reduction of a prochiral ketone, N-protected-azetidin-3-one.[6] This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, affording the desired enantiomer of 3-hydroxyazetidine with high enantiomeric excess.

Hypothetical Protocol for Asymmetric Reduction of N-Boc-azetidin-3-one:

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous methanol at -20 °C is added a solution of a chiral catalyst, such as a Ru-BINAP complex (0.01 eq).

-

The reaction mixture is placed under an atmosphere of hydrogen gas (50 atm) and stirred vigorously for 24 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enantiomerically enriched N-Boc-3-hydroxyazetidine.

Synthesis of Enantiopure 3-Hydroxy-γ-butyrolactone

Optically active 3-hydroxy-γ-butyrolactone is a valuable chiral building block.[7] Its synthesis can be accomplished through various methods, including the reduction of chiral precursors or enzymatic resolutions.

A common strategy involves the stereoselective reduction of a β-keto ester, followed by lactonization.[8] Alternatively, enzymatic kinetic resolution of racemic 3-hydroxy-γ-butyrolactone or its derivatives can provide access to both enantiomers with high optical purity.[9]

Caption: General synthetic strategy for a stereoisomer of the target molecule.

Coupling of Chiral Precursors

With both enantiopure precursors in hand, the final step is their coupling to form the ether linkage. A Williamson ether synthesis is a plausible approach, where one of the hydroxyl groups is converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with the alkoxide of the other precursor. The choice of which precursor to activate will depend on the specific reaction conditions and the desire to avoid side reactions.

Part 2: Analytical Methods for Stereochemical Characterization

The unambiguous determination of the stereochemistry of the synthesized molecules is a critical aspect of this work. A combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy provides a powerful toolkit for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. For nitrogen-containing heterocycles like azetidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.[10][11]

Table 1: Hypothetical Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is an indispensable tool for determining the relative stereochemistry of diastereomers and for confirming the absolute configuration through the use of chiral derivatizing agents.

2.2.1 1D and 2D NMR for Diastereomer Characterization

For the diastereomeric pairs ((S,S)/(S,R) and (R,R)/(R,S)), ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling constants for the protons and carbons near the stereogenic centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further structural information to confirm the relative stereochemistry.[12][13]

2.2.2 Mosher's Method for Absolute Configuration Determination

To determine the absolute configuration of a specific enantiomer, the Mosher's ester method is a well-established and reliable technique.[14][15] This involves reacting the secondary alcohol of the oxolan-2-one moiety with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage can be used to deduce the absolute configuration of the alcohol center.[16]

Hypothetical Protocol for Mosher's Ester Analysis:

-

Divide the purified enantiomer of 3-(Azetidin-3-yloxy)oxolan-2-one into two portions.

-

React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine).

-

Purify the resulting diastereomeric Mosher's esters.

-

Acquire high-resolution ¹H NMR spectra for both diastereomers.

-

Analyze the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the esterified carbon. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration.

Caption: Workflow for determining absolute configuration using Mosher's method.

Conclusion: A Path Forward in Stereoselective Drug Development